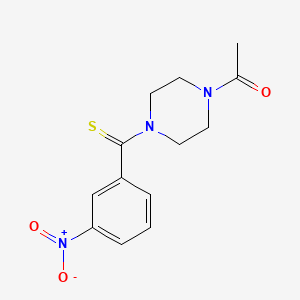

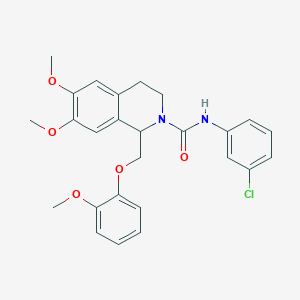

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide involves multiple steps, starting with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule is then treated with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives. The reaction conditions typically involve the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as an activator . In a related synthesis, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide is transformed into derivatives with potential biological activities, using NMR and mass spectroscopy for structural determination .

Molecular Structure Analysis

The structural characterization of the synthesized sulfonamide derivatives is carried out using spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR). Elemental analysis data corroborates the spectral data, confirming the molecular structures of these compounds . Single crystal X-ray diffraction techniques are also employed to determine the structures of certain derivatives, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through their interactions with biological targets. For instance, certain derivatives exhibit inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease. The kinetic mechanism of inhibition is analyzed using Lineweaver-Burk plots, revealing competitive inhibition and the formation of an irreversible enzyme-inhibitor complex for some compounds . Additionally, the reaction of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolines with lead tetraacetate results in the formation of o-quinol acetates, which undergo further transformations under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamide derivatives are inferred from their synthesis and structural analyses. The inhibitory activities against acetylcholinesterase and butyrylcholinesterase, as well as antioxidant effects, are evaluated through in vitro enzymatic assays and free radical scavenging assays. Molecular docking studies provide further insights into the potential interactions between these compounds and their biological targets. The drug likeness properties, including absorption, distribution, metabolism, excretion (ADME), and the ability to cross the blood-brain barrier (BBB), are predicted at a theoretical level .

Scientific Research Applications

Structure-Activity Relationships

The study of gliquidone, a structurally similar compound, highlights the importance of intramolecular interactions in determining the biological activity of sulfonamide derivatives. The analysis of its structure provided insights into the conformational preferences that could influence the activity of related compounds, emphasizing the role of hydrogen bonding in stabilizing specific conformations (Gelbrich, Haddow, & Griesser, 2011).

Biological Activity

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were studied for their potential as human beta3 adrenergic receptor agonists. Notably, a 4,4-biphenyl derivative demonstrated significant activity, underscoring the therapeutic potential of these compounds in treating conditions related to beta3 adrenergic receptors (Parmee et al., 2000).

Enzyme Inhibition

Isoquinolinesulfonamides were identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C. This discovery highlights the potential of these compounds in the development of new therapeutic agents targeting various protein kinases involved in disease processes (Hidaka et al., 1984).

Anticancer Activity

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been explored for their anticancer properties. These compounds, including those derived from the tetrahydroisoquinoline moiety, have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Redda, Gangapuram, & Ardley, 2010).

properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15(23)22-11-9-17-5-6-19(13-18(17)14-22)21-27(24,25)12-10-16-3-7-20(26-2)8-4-16/h3-8,13,21H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZPWEWUTGGETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)

![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)